molecular formula C16H12ClN3O B11832398 Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro- CAS No. 60420-43-1

Imidazo[2,1-b]quinazolin-5(1H)-one, 1-(4-chlorophenyl)-2,3-dihydro-

Cat. No.: B11832398
CAS No.: 60420-43-1
M. Wt: 297.74 g/mol
InChI Key: WRVOROAONCSBTG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure that combines a quinazolinone core with an imidazo ring, making it a subject of interest in medicinal chemistry.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one typically involves the condensation of 2-aminobenzamide with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the use of anthranilamide (2-aminobenzamide) and 4-chlorobenzaldehyde in the presence of a catalyst such as acetic acid . The reaction is carried out in an aqueous medium at room temperature, making it an environmentally friendly approach.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different substituents.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo. For example, halogenation with chlorine or bromine can introduce additional halogen atoms into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one include other quinazolinone derivatives such as:

What sets 1-(4-Chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one apart is its unique imidazo ring fused to the quinazolinone core, which may confer distinct biological activities and chemical reactivity.

Properties

CAS No.

60420-43-1

Molecular Formula

C16H12ClN3O

Molecular Weight

297.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one

InChI

InChI=1S/C16H12ClN3O/c17-11-5-7-12(8-6-11)19-9-10-20-15(21)13-3-1-2-4-14(13)18-16(19)20/h1-8H,9-10H2

InChI Key

WRVOROAONCSBTG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=O)C3=CC=CC=C3N=C2N1C4=CC=C(C=C4)Cl

Origin of Product

United States

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